8-O-Methyldihydrosterigmatocystin

Description

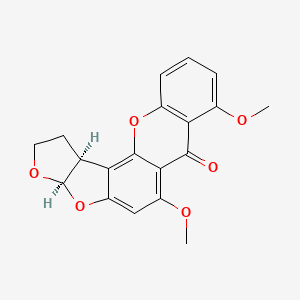

Structure

3D Structure

Properties

Molecular Formula |

C19H16O6 |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

(3S,7R)-11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-13-one |

InChI |

InChI=1S/C19H16O6/c1-21-10-4-3-5-11-15(10)17(20)16-12(22-2)8-13-14(18(16)24-11)9-6-7-23-19(9)25-13/h3-5,8-9,19H,6-7H2,1-2H3/t9-,19+/m0/s1 |

InChI Key |

WSBZDTWHZJNGKQ-ZRNGKTOUSA-N |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)[C@@H]5CCO[C@@H]5O4)OC |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC |

Synonyms |

1,2-dihydro-O-methylsterigmatocystin DHOMST |

Origin of Product |

United States |

Natural Occurrence and Fungal Producers of 8 O Methyldihydrosterigmatocystin

Primary Fungal Species Identification

The most well-documented producers of 8-O-Methyldihydrosterigmatocystin and its related compounds are Aspergillus flavus and Aspergillus parasiticus. These species are significant in agriculture and food safety due to their production of various mycotoxins.

Aspergillus flavus is a widespread saprophytic mold known for producing a range of mycotoxins, including the highly carcinogenic aflatoxins. nih.govwikipedia.org While more commonly associated with the production of aflatoxin B1, its close relative, A. parasiticus, provides a clearer model for the production pathway involving 8-O-Methyldihydrosterigmatocystin. ebi.ac.uknih.gov A. flavus and A. parasiticus are the primary producers of aflatoxins, with sterigmatocystins serving as precursors. nih.gov The ordA gene, which is involved in the conversion of O-methylsterigmatocystin to aflatoxins, is found in both Aspergillus parasiticus and its homolog, the ord1 gene, in Aspergillus flavus. ebi.ac.uk

Aspergillus parasiticus is a primary producer of several aflatoxins and their precursors. ebi.ac.ukwikipedia.org This fungus is commonly found in soil, decaying plant matter, and stored grains. wikipedia.org Specific strains of A. parasiticus have been instrumental in elucidating the aflatoxin biosynthetic pathway. For instance, dihydro-O-methylsterigmatocystin (DHOMST), another name for 8-O-Methyldihydrosterigmatocystin, was identified in cultures of the aflatoxin non-producing strain Aspergillus parasiticus SRRC 2043. ebi.ac.uk Feeding studies with this species have demonstrated that it can convert dihydro-O-methylsterigmatocystin into aflatoxin B2 (AFB2) and aflatoxin G2 (AFG2), as well as the minor aflatoxins M2 (AFM2) and GM2 (AFGM2). ebi.ac.uk This confirms the role of 8-O-Methyldihydrosterigmatocystin as a direct precursor to these specific mycotoxins within the metabolic processes of A. parasiticus. ebi.ac.uk

Identification of Novel Fungal Isolates and Diverse Producers

Beyond the well-known Aspergillus species, research has uncovered other fungal isolates capable of producing 8-O-Methyldihydrosterigmatocystin, highlighting the broader distribution of this metabolic capability in the fungal kingdom.

A significant finding in the study of this compound was its isolation from Aschersonia coffeae Henn. BCC 28712. nih.gov This fungus, which is an endophyte of winged insects, was found to produce three new compounds, one of which was identified as 8-O-methyldihydrosterigmatocystin. nih.gov This discovery expanded the known range of producers beyond the Aspergillus genus and into fungi associated with insects, indicating different ecological contexts for its production. nih.gov

Sterigmatocystins, the class of compounds to which 8-O-Methyldihydrosterigmatocystin belongs, are produced by a wide array of filamentous fungi from various genera including Bipolaris, Botryotrichum, Chaetomium, Emericella, Humicola, and Penicillium. nih.govnih.gov These fungi occupy diverse ecological niches, from soil and decaying vegetation to marine sponges. nih.govwikipedia.org While these genera are known producers of the parent compound sterigmatocystin (B1681140), the specific production of its 8-O-methylated and dihydrogenated form is more narrowly documented. nih.gov The presence of the broader sterigmatocystin pathway in these fungi suggests that with further investigation, more producers of 8-O-Methyldihydrosterigmatocystin may be identified.

Data Tables

Table 1: Fungal Producers of 8-O-Methyldihydrosterigmatocystin and Related Compounds

| Fungal Species | Compound Produced | Role/Significance | Ecological Niche |

| Aspergillus parasiticus | 8-O-Methyldihydrosterigmatocystin (DHOMST) | Precursor to aflatoxins B2, G2, M2, and GM2. ebi.ac.uk | Soil, decaying plant material, stored grains. wikipedia.org |

| Aspergillus flavus | Aflatoxins, O-methylsterigmatocystin pathway genes. ebi.ac.uknih.gov | Major aflatoxin producer; contains genes homologous to those for sterigmatocystin conversion. ebi.ac.uk | Soil, decaying plant material, agricultural crops. wikipedia.org |

| Aschersonia coffeae Henn. BCC 28712 | 8-O-Methyldihydrosterigmatocystin | Novel producer. nih.gov | Endophyte of winged insects. nih.gov |

Biosynthetic Pathway of 8 O Methyldihydrosterigmatocystin and Its Enzymatic Conversion

Position within the Aflatoxin Biosynthesis Cascade

8-O-Methyldihydrosterigmatocystin, also known as dihydro-O-methylsterigmatocystin (DHOMST), is not a final product but a key intermediate that is enzymatically processed to yield several aflatoxin variants. nih.govnih.gov Its place in the biosynthetic pathway is situated after the formation of dihydrosterigmatocystin (B1259337) and immediately before the final cyclization steps that create the characteristic aflatoxin structures. mdpi.comnih.gov

Research has firmly established that 8-O-methyldihydrosterigmatocystin is a direct precursor to aflatoxin B2 (AFB2). nih.govexpasy.orguniprot.orgenzyme-database.org The conversion of DHOMST to AFB2 is a crucial step in a biosynthetic branch parallel to the one that produces aflatoxin B1 from O-methylsterigmatocystin (OMST). nih.govnih.gov Feeding studies using Aspergillus parasiticus mutants blocked early in the aflatoxin pathway have demonstrated that these fungi can efficiently convert supplied DHOMST into AFB2. nih.gov Furthermore, the enzyme OrdA, encoded by the aflQ gene, has been shown to catalyze the conversion of DHOMST not only to aflatoxin B2 but also to aflatoxin G2 (AFG2). nih.govebi.ac.uk Complementation of an A. parasiticus strain that normally accumulates OMST with a functional ordA gene restored its ability to produce AFB2 and AFG2, confirming the role of this precursor. nih.govebi.ac.uk

The aflatoxin biosynthetic pathway features distinct, parallel branches for the production of saturated (B2, G2) and unsaturated (B1, G1) aflatoxins. nih.gov 8-O-Methyldihydrosterigmatocystin belongs to the saturated branch. Its immediate precursor is dihydrosterigmatocystin (DHST). mdpi.comresearchgate.net The conversion of DHST to 8-O-methyldihydrosterigmatocystin is catalyzed by the enzyme O-methyltransferase A, which is encoded by the aflP (also known as omtA) gene. mdpi.comresearchgate.net This enzyme specifically transfers a methyl group to the hydroxyl group of DHST. mdpi.comoup.com

This process mirrors a parallel reaction in the unsaturated pathway, where the same O-methyltransferase A enzyme converts sterigmatocystin (B1681140) (ST) into O-methylsterigmatocystin (OMST), the direct precursor to aflatoxin B1. mdpi.comnih.govresearchgate.net The substrate specificity of this enzyme for both DHST and ST ensures the progression of both parallel pathways toward their respective aflatoxin end-products. mdpi.com

Beyond its role in forming B- and G-group aflatoxins, 8-O-methyldihydrosterigmatocystin is also a substrate for the production of minor aflatoxins, specifically the M- and GM-groups. nih.gov The versatile OrdA enzyme catalyzes the conversion of DHOMST to aflatoxin M2 (AFM2) and aflatoxin GM2 (AFGM2). nih.gov Feeding experiments with A. parasiticus have shown that the introduction of DHOMST into the culture leads to the production of AFM2 and AFGM2, in addition to AFB2 and AFG2. ebi.ac.uknih.gov

The mechanism involves the OrdA-catalyzed hydroxylation of DHOMST to form dihydroaspertoxin. nih.govnih.gov This intermediate is then further processed to yield the M- and GM-group aflatoxins. nih.gov This demonstrates that the M-/GM-aflatoxins are not derived from B-/G-aflatoxins but are formed from the same precursors, OMST and DHOMST, through branched pathways also catalyzed by the OrdA enzyme. nih.gov

Enzymology of 8-O-Methyldihydrosterigmatocystin Conversion

The transformation of 8-O-methyldihydrosterigmatocystin into various aflatoxins is a critical enzymatic step, primarily mediated by a single, versatile enzyme. nih.govnih.gov

The enzyme responsible for the conversion of 8-O-methyldihydrosterigmatocystin is known as OrdA (oxidoreductase A), which is encoded by the ordA (or aflQ) gene located within the aflatoxin biosynthesis gene cluster. nih.govnih.govresearchgate.net Functional studies have confirmed its central role in the later stages of the aflatoxin pathway. nih.gov When the ordA gene was introduced into a mutant strain of A. parasiticus that was unable to process O-methylsterigmatocystin (OMST), the fungus regained the ability to produce a full complement of aflatoxins, including B1, G1, B2, and G2. nih.gov This demonstrates that the OrdA enzyme is essential for processing both OMST and DHOMST. nih.gov Further characterization in yeast expression systems showed that the OrdA enzyme alone is sufficient to convert DHOMST to aflatoxin B2 and OMST to aflatoxin B1. nih.govnih.gov

The OrdA enzyme is classified as a cytochrome P-450 monooxygenase. nih.govnih.govgenome.jpnih.gov These enzymes are a large and diverse group of hemeproteins that play a key role in oxidative reactions. nih.govnih.gov Specifically, OrdA has been assigned the Enzyme Commission (EC) number EC 1.14.14.117 . expasy.orguniprot.orgenzyme-database.orggenome.jp The systematic name for this enzyme is 8-O-methylsterigmatocystin,[reduced NADPH—hemoprotein reductase]:oxygen oxidoreductase (aflatoxin-B-forming). enzyme-database.org As a P-450 enzyme, it requires NADPH as a cofactor for its catalytic activity. nih.gov The enzyme catalyzes the complex oxidative reaction that converts 8-O-methyldihydrosterigmatocystin and O-methylsterigmatocystin into their respective aflatoxin products. expasy.orguniprot.orgenzyme-database.org

Characterization of OrdA (AflQ) Enzyme

Substrate Specificity and Enzyme Kinetics

The late stages of aflatoxin biosynthesis involve the activity of two key enzymes: an O-methyltransferase and an oxidoreductase. The substrate specificity and kinetics of these enzymes play a crucial role in determining the type and amount of aflatoxin produced.

An O-methyltransferase, specifically O-methyltransferase A encoded by the aflP (omtA) gene, is responsible for the methylation of sterigmatocystin (ST) and dihydrosterigmatocystin (DHST). This enzyme exhibits strict substrate specificity and cannot methylate demethylsterigmatocystin (DMST) or dihydrodemethylsterigmatocystin (DHDMST). mdpi.com The methylation of DHST by O-methyltransferase A yields dihydro-O-methylsterigmatocystin (DHOMST), which is synonymous with 8-O-methyldihydrosterigmatocystin.

Subsequent to methylation, an oxidoreductase, a cytochrome P-450 monooxygenase encoded by the ordA gene, catalyzes the conversion of O-methylated precursors to aflatoxins. nih.gov Studies on the enzyme kinetics of this oxidoreductase have revealed differences in its affinity for various substrates. For instance, the oxidoreductase shows a higher preference for O-methylsterigmatocystin (OMST), the precursor to aflatoxin B1 (AFB1), over DHOMST. The Michaelis constant (Km), which indicates the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax), is a key parameter in enzyme kinetics. wikipedia.orgwikipedia.orglibretexts.org A lower Km value signifies a higher affinity of the enzyme for the substrate. pressbooks.pub

In competitive inhibition studies, it was observed that increasing concentrations of either OMST or DHOMST in the presence of a fixed amount of the other substrate led to a decrease in the production of the corresponding aflatoxin (B1 or B2), with a concurrent increase in the synthesis of the other. nih.gov This demonstrates that both substrates compete for the same active site on the oxidoreductase enzyme.

The following interactive table summarizes the kinetic parameters of the methyltransferase and oxidoreductase enzymes involved in the late stages of aflatoxin biosynthesis.

| Enzyme | Substrate | Km (µM) | Product |

| Methyltransferase | Sterigmatocystin (ST) | 2.0 | O-methylsterigmatocystin (OMST) |

| Dihydrosterigmatocystin (DHST) | 22.5 | Dihydro-O-methylsterigmatocystin (DHOMST) | |

| Oxidoreductase | O-methylsterigmatocystin (OMST) | 1.2 | Aflatoxin B1 (AFB1) |

| Dihydro-O-methylsterigmatocystin (DHOMST) | 13.4 | Aflatoxin B2 (AFB2) |

Data sourced from reference nih.gov

Identification of Critical Amino Acid Residues for Catalysis

The catalytic activity of enzymes is dependent on the specific three-dimensional arrangement of amino acids in their active sites. Site-directed mutagenesis studies have been instrumental in identifying critical amino acid residues for the function of the cytochrome P-450 monooxygenase (OrdA) involved in aflatoxin biosynthesis. nih.gov

Research on a non-aflatoxin-producing strain of Aspergillus parasiticus (SRRC 2043), which accumulates OMST, revealed three point mutations in the ordA1 gene. These mutations resulted in amino acid changes at positions 400 (Histidine to Leucine), 143 (Alanine to Serine), and 528 (Isoleucine to Tyrosine) when compared to the functional ordA gene. nih.gov

Further investigation through site-directed mutagenesis demonstrated that the His-400 to Leu-400 substitution led to a complete loss of the monooxygenase activity. nih.gov The Ala-143 residue was also found to play a significant role in the catalytic conversion. nih.gov In contrast, the Ile-528 residue was not found to be associated with the enzymatic activity. nih.gov These findings highlight that in addition to the conserved domains typical of cytochrome P-450 enzymes, other specific amino acid residues are critical for their catalytic function. nih.gov

Evidence for Separate Enzymatic Pathways for Aflatoxin B1/G1 and B2/G2

The differential production of aflatoxins B1/G1 and B2/G2 by various fungal strains has led to the investigation of whether separate enzymatic pathways are responsible for their synthesis. Enzymological evidence strongly suggests the existence of distinct, yet related, pathways.

The key divergence point lies in the substrate preference of the enzymes involved in the later steps of biosynthesis. As previously discussed, the methyltransferase enzyme exhibits a much higher affinity for ST over DHST, and similarly, the oxidoreductase prefers OMST over DHOMST. nih.gov These kinetic differences inherently favor the production of AFB1 over AFB2 when both precursors are available.

Feeding studies with an Aspergillus flavus strain (SRRC 141) that naturally produces only AFB2 demonstrated that it could produce AFB1 when supplied with ST or OMST. nih.gov This indicates that the enzymatic machinery for AFB1 synthesis is present but is not utilized due to the lack of the necessary precursors. This supports the model of parallel pathways where the synthesis of the B-group aflatoxins (B1 and B2) and the G-group aflatoxins (G1 and G2) follows similar enzymatic steps but with different substrates.

The involvement of the ordA gene in the synthesis of both B-group and G-group aflatoxins in A. parasiticus suggests that this single enzyme is responsible for the final conversion steps for all four major aflatoxins (B1, B2, G1, and G2) in this species. nih.gov The absence of G-group aflatoxin production in A. flavus is likely due to the absence of the specific enzymes required for the formation of the G-series precursors. nih.gov

Genetic and Molecular Regulation of 8 O Methyldihydrosterigmatocystin Production

Identification and Characterization of Aflatoxin Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of aflatoxins (AF) and their precursors, including sterigmatocystin (B1681140) (ST) and 8-O-Methyldihydrosterigmatocystin, are not randomly scattered throughout the fungal genome. Instead, they are organized into a contiguous region of DNA known as a gene cluster. nih.gov In species like Aspergillus flavus and Aspergillus parasiticus, this cluster spans approximately 70-75 kilobases (kb) of the chromosome and contains at least 25 to 30 identified genes. nih.govmdpi.com The clustering of these genes is believed to facilitate the coordinated regulation of the entire metabolic pathway. researchgate.net

The aflatoxin/sterigmatocystin (AF/ST) gene cluster contains genes encoding all the necessary enzymes for the multi-step conversion of acetate (B1210297) into the final complex polyketide-derived toxins. nih.gov These include a polyketide synthase (PKS), fatty acid synthases (FAS), multiple cytochrome P450 monooxygenases, dehydrogenases, and methyltransferases that collectively catalyze the intricate series of reactions. nih.govreviberoammicol.com The gene cluster in A. nidulans, which produces the precursor sterigmatocystin, shares 25 homologous genes with the aflatoxin cluster found in A. flavus and A. parasiticus, highlighting a common evolutionary origin. nih.govnih.gov The characterization of these clusters has been instrumental in assigning functions to individual genes through techniques like gene disruption and complementation. oup.com

Table 1: Key Gene Types in the Aflatoxin/Sterigmatocystin Biosynthetic Cluster

| Gene/Protein Type | General Function in the Pathway | Reference |

|---|---|---|

| Polyketide Synthase (PKS) | Catalyzes the initial step, forming the polyketide backbone from acetate units. | nih.gov |

| Fatty Acid Synthase (FAS) | Involved in the synthesis of the starter unit for the polyketide chain. | nih.gov |

| Cytochrome P450 Monooxygenases | Catalyze various oxidative reactions, adding functional groups to intermediates. | nih.govreviberoammicol.com |

| Dehydrogenases | Involved in oxidation-reduction steps throughout the pathway. | reviberoammicol.com |

| Methyltransferases | Add methyl groups to precursor molecules, such as in the formation of O-methylsterigmatocystin. | reviberoammicol.com |

Functional Analysis of the ordA (aflQ) Gene in Aflatoxin Biosynthesis

Within the aflatoxin gene cluster, specific genes are responsible for the later, critical steps of the biosynthetic pathway. One such gene is ordA (also designated aflQ). Functional analyses have identified the protein product of ordA as a NADPH-dependent mono-oxygenase. reviberoammicol.com This enzyme is crucial for one of the final conversions in the pathway: the transformation of O-methylsterigmatocystin (OMST) and dihydro-O-methylsterigmatocystin (DHOMST) into aflatoxins B1, G1, B2, and G2. reviberoammicol.com

The compound 8-O-Methyldihydrosterigmatocystin is chemically equivalent to dihydro-O-methylsterigmatocystin (DHOMST). Therefore, it serves as a direct precursor substrate for the enzymatic activity associated with the ordA gene product in aflatoxin-producing fungi. The presence and activity of this enzyme are a key determinant separating fungal strains that accumulate precursors like DHOMST from those that complete the pathway to produce aflatoxins.

Transcriptional and Post-Transcriptional Regulatory Mechanisms Affecting Pathway Intermediates

The production of pathway intermediates is tightly controlled by a hierarchy of regulatory mechanisms. The most critical regulator is the pathway-specific transcription factor encoded by the aflR gene, which is located within the gene cluster. mdpi.comnih.gov The AflR protein contains a characteristic Zn(II)₂Cys₆ binuclear zinc cluster domain, which allows it to bind to specific palindromic sequences (5'-TCG(N₅)CGA-3') in the promoter regions of many structural genes in the cluster, thereby activating their transcription. nih.gov Overexpression of aflR can lead to a significant increase in the production of aflatoxins, while its deletion or disruption completely halts the expression of pathway genes and the accumulation of intermediates. nih.govreviberoammicol.com

Adjacent to aflR is another regulatory gene, aflS (also known as aflJ), which is transcribed in the opposite direction. reviberoammicol.com AflS is thought to function as a transcriptional co-activator. reviberoammicol.comresearchgate.net While its precise mechanism is still under investigation, it is known to be necessary for the production of aflatoxins and appears to modulate the expression of early and mid-pathway genes. mdpi.comnih.gov The deletion of aflS results in the failure to produce any pathway metabolites. reviberoammicol.com

While transcriptional control via aflR and aflS is the primary regulatory layer, post-transcriptional mechanisms also play a role in modulating metabolic pathways. For instance, in other related biosynthetic pathways, intermediates have been shown to regulate the translational efficiency of messenger RNA (mRNA) for key enzymes, representing a feedback control mechanism. nih.gov Such regulation can fine-tune the levels of pathway intermediates and the final product.

Strain-Specific Genetic Variations Impacting Mycotoxin Biosynthesis

Significant variation exists among different fungal species and even between strains of the same species regarding the specific mycotoxins they produce. These differences are a direct result of genetic variations within their biosynthetic gene clusters. mdpi.com For example, Aspergillus nidulans produces only the precursor sterigmatocystin (ST), whereas Aspergillus parasiticus often accumulates O-methylsterigmatocystin (OMST) or proceeds to produce aflatoxins. usda.gov Meanwhile, many strains of Aspergillus flavus predominantly synthesize aflatoxins. usda.gov

These differing metabolic profiles are due to the evolutionary divergence of the gene cluster. Processes such as gene duplication, gene loss, recombination, and mutation have shaped the clusters in different lineages. usda.govusda.gov A strain that accumulates 8-O-Methyldihydrosterigmatocystin (DHOMST) may lack a functional copy of the downstream ordA (aflQ) gene required for its conversion to aflatoxin B2. This accumulation of specific intermediates is a hallmark of strain-specific genetic divergence and can be seen as a snapshot of the evolutionary processes of metabolic adaptation and diversification. usda.gov

Table 2: Major Mycotoxin End-Products in Different Aspergillus Species

| Fungal Species | Typical Major Mycotoxin Produced | Reference |

|---|---|---|

| Aspergillus nidulans | Sterigmatocystin (ST) | usda.gov |

| Aspergillus parasiticus | O-methylsterigmatocystin (OMST) or Aflatoxins (AF) | usda.gov |

| Aspergillus flavus | Aflatoxins (AF) | usda.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 8-O-Methyldihydrosterigmatocystin | DHOMST |

| Aflatoxin | AF |

| Aflatoxin B1 | AFB1 |

| Aflatoxin B2 | AFB2 |

| Aflatoxin G1 | AFG1 |

| Aflatoxin G2 | AFG2 |

| Dihydro-O-methylsterigmatocystin | DHOMST |

| Dihydrosterigmatocystin (B1259337) | DHST |

| O-methylsterigmatocystin | OMST |

Advanced Analytical Methodologies for 8 O Methyldihydrosterigmatocystin Research

Sample Preparation and Extraction Techniques for Fungal Metabolites

The initial and most critical stage in the analysis of 8-O-Methyldihydrosterigmatocystin is the preparation of the sample, which involves extracting the analyte from its matrix and purifying it to remove interfering substances. nih.gov The goal is to increase the concentration of the target compound relative to other components, thereby enhancing the quality and reliability of the final analysis. youtube.com

Commonly, a solid-liquid extraction is the first step, where organic solvents are used to draw the metabolites from a solid or liquid culture. Acetonitrile (B52724) is a frequently used solvent in mycotoxin analysis. nih.govnih.gov Following initial extraction, a clean-up step is typically required to isolate analytes and remove impurities that could interfere with chromatographic analysis. youtube.com

Solid-Phase Extraction (SPE) is a widely employed and robust clean-up technique. nih.govyoutube.com This method uses a solid sorbent material packed into a cartridge to selectively adsorb either the target analyte or the matrix interferences. youtube.com The process generally involves four steps: conditioning the sorbent, loading the sample extract, washing away impurities, and finally eluting the purified analytes. youtube.com For mycotoxins, cartridges with a hydrophilic-lipophilic balance (HLB) are often effective. researchgate.net

Other advanced extraction and clean-up techniques include:

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) for cleanup. nih.gov It is known for its speed and efficiency in analyzing residues in food and biological samples. nih.gov

Solid-Phase Microextraction (SPME): This technique integrates extraction, concentration, and sample introduction into a single step using a coated fiber that adsorbs analytes from the sample. nih.govresearchgate.net It is particularly useful for minimizing solvent use and can be automated. researchgate.net

Stir Bar Sorptive Extraction (SBSE): In SBSE, a magnetic stir bar coated with a sorbent phase is used to extract analytes from a liquid sample. nih.govchromatographyonline.com The stir bar is then thermally desorbed for analysis, often in conjunction with gas chromatography. chromatographyonline.com

For analyses involving tissue samples, proper handling is paramount to prevent degradation of metabolites. nih.gov A standardized protocol often involves snap-freezing the tissue immediately after retrieval and storing it at -80°C until it can be processed by cryosectioning and homogenization. nih.gov

Table 1: Overview of Sample Preparation Techniques for Fungal Metabolites

| Technique | Principle | Key Steps | Advantages |

| Solid-Liquid Extraction | Partitioning of analytes between a solid sample and a liquid solvent. | Soaking/mixing sample with solvent (e.g., acetonitrile), followed by filtration/centrifugation. | Simple, widely applicable for initial extraction from fungal cultures. |

| Solid-Phase Extraction (SPE) | Selective retention of analytes or interferences on a solid sorbent. youtube.com | 1. Conditioning 2. Sample Loading 3. Washing 4. Elution. youtube.com | High selectivity, effective concentration of analytes, removes interferences. youtube.com |

| QuEChERS | Salting-out assisted liquid-liquid extraction followed by dispersive SPE. nih.gov | 1. Extraction/Partitioning with solvent and salts. 2. Cleanup with dSPE sorbents. nih.gov | Fast, high-throughput, uses minimal solvent. nih.gov |

| Solid-Phase Microextraction (SPME) | Equilibrium-based partitioning of analytes onto a coated fiber. nih.gov | Exposure of the fiber to the sample (direct immersion or headspace), followed by thermal desorption. nih.gov | Solvent-free, integrates multiple steps, suitable for automation. nih.govresearchgate.net |

| Stir Bar Sorptive Extraction (SBSE) | Extraction of analytes onto a thick polymer coating on a stir bar. chromatographyonline.com | Stirring the bar in the sample, followed by removal and thermal/liquid desorption. chromatographyonline.com | High enrichment capacity, solventless. |

Chromatographic Separation Methods for Complex Mixtures

Chromatography is a separation technique where components of a mixture are distributed between a stationary phase and a mobile phase. nih.gov Due to the complexity of biological extracts, high-resolution chromatographic methods are necessary to separate 8-O-Methyldihydrosterigmatocystin from structurally similar compounds and matrix components before detection. researchgate.net

HPLC is a cornerstone technique for the analysis of mycotoxins. nih.gov It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase under high pressure. The separation is based on the differential partitioning of compounds between the two phases. youtube.com

For mycotoxins like 8-O-Methyldihydrosterigmatocystin, reversed-phase HPLC is the most common mode. In this setup, the stationary phase is nonpolar (e.g., C5 or C18) and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. researchgate.net Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. Anion exchange chromatography can also be used as a supplementary technique for sample cleanup or complex separations. nih.gov

Table 2: Typical Parameters for HPLC Analysis

| Parameter | Description | Common Selection for Mycotoxins |

| Analytical Column | The heart of the separation, containing the stationary phase. | Reversed-phase C5 or C18 columns. researchgate.net |

| Mobile Phase | The solvent that moves the sample through the column. | A gradient of water and acetonitrile/methanol. researchgate.net |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5 - 2.0 mL/min. |

| Injection Volume | The amount of prepared sample introduced into the system. | 5 - 20 µL. |

| Detector | The device used to detect compounds as they elute from the column. | UV/Photodiode Array, Fluorescence, or Mass Spectrometry. researchgate.net |

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. nih.gov The mobile phase is an inert gas, such as helium or nitrogen, which carries vaporized analytes through a long, thin capillary column. nih.gov GC offers very high separation efficiency for volatile and semi-volatile compounds. chromatographyonline.comnih.gov

A significant consideration for analyzing mycotoxins by GC is their generally low volatility. mdpi.com Therefore, a chemical derivatization step is often necessary to convert the analytes into more volatile and thermally stable forms before injection. mdpi.comresearchgate.net However, methods for related compounds like sterigmatocystin (B1681140) have been developed that avoid derivatization by using on-column injection techniques. nih.gov A major challenge in GC analysis is the potential for co-elution, where compounds with similar properties exit the column at the same time, complicating identification. researchgate.net

Table 3: Typical Parameters for GC Analysis

| Parameter | Description | Common Selection for Mycotoxins |

| Derivatization | Chemical modification to increase volatility. mdpi.com | Silylation (e.g., creating trimethylsilyl (B98337) derivatives). mdpi.com |

| Capillary Column | The tube coated with the stationary phase where separation occurs. | Fused silica (B1680970) columns with a nonpolar or medium-polarity phase (e.g., 5% phenyl polysiloxane). chromatographyonline.comresearchgate.net |

| Carrier Gas | The inert gas that constitutes the mobile phase. nih.gov | Helium or Hydrogen. chromatographyonline.com |

| Injection Mode | The method of introducing the sample into the hot inlet. | Split/Splitless, or On-Column Injection. nih.gov |

| Oven Program | A temperature gradient used to elute compounds with different boiling points. | Ramping from a low initial temperature to a high final temperature (e.g., 50°C to 300°C). chromatographyonline.com |

| Detector | The device used to detect compounds as they elute. | Flame Ionization Detector (FID) or Mass Spectrometry (MS). nih.gov |

Spectrometric Detection and Quantification Techniques

Following chromatographic separation, spectrometric detectors are used for the identification and quantification of the target analytes. These detectors provide information based on the interaction of the molecules with electromagnetic radiation or their mass-to-charge ratio.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with HPLC (LC-MS) or GC (GC-MS), it provides highly selective and sensitive detection, making it a definitive tool for confirming the presence of compounds like 8-O-Methyldihydrosterigmatocystin. nih.govmdpi.com A simple MS analysis can determine the molecular weight of a compound, aiding in its identification. nih.gov

Tandem Mass Spectrometry (MS/MS) offers an even higher level of certainty and structural information. nih.govnih.gov In an MS/MS experiment, a specific ion (the "precursor ion") corresponding to the mass of the target compound is selected in the first mass analyzer. nih.gov This ion is then fragmented in a "collision cell," and the resulting "product ions" are analyzed in a second mass analyzer. nih.govnih.gov This fragmentation pattern is unique to the molecule's structure and can be used as a highly specific fingerprint for confirmation, even in the presence of co-eluting interferences. researchgate.net This technique is essential for metabolomics research and the verification of trace-level compounds. nih.gov

Table 4: Mass Spectrometry Analysis Workflow

| Stage | Description | Purpose |

| Ionization | The separated analyte is converted into gas-phase ions. | To make molecules detectable by the mass analyzer. |

| MS Analysis (Single) | The mass analyzer separates ions based on their mass-to-charge (m/z) ratio. | Provides molecular weight information for initial identification. nih.gov |

| Precursor Ion Selection (MS/MS) | A specific ion (e.g., the molecular ion of the target compound) is isolated. nih.gov | To focus the analysis on the compound of interest. |

| Fragmentation (MS/MS) | The selected precursor ion is broken into smaller fragment ions in a collision cell. nih.gov | To generate a unique fragmentation pattern for the compound. |

| Product Ion Analysis (MS/MS) | The fragment ions are separated and detected by the second mass analyzer. nih.gov | Provides structural information and highly specific confirmation of identity. researchgate.net |

For HPLC systems, Ultraviolet (UV) and fluorescence detectors are common and cost-effective options. researchgate.net

UV Spectroscopy: A Photodiode Array (PDA) or Diode Array Detector (DAD) can measure the absorbance of UV-visible light across a range of wavelengths simultaneously. This provides a UV spectrum for the eluting compound, which can aid in its identification by comparing it to the spectrum of a known standard.

Fluorescence Spectroscopy: A fluorescence detector is highly sensitive and selective for compounds that naturally fluoresce. The molecule is excited at a specific wavelength and the emitted light is measured at a longer wavelength. This can provide very low limits of detection for fluorescent mycotoxins. researchgate.net

Immunochemical Assays for Related Mycotoxins

Immunochemical methods are valuable tools for the screening of mycotoxins due to their high throughput, sensitivity, and ease of use. nih.govnih.gov These assays are based on the specific binding reaction between an antibody and a target antigen, in this case, a mycotoxin. nih.govnih.gov While specific immunochemical assays for 8-O-Methyldihydrosterigmatocystin are not widely documented, assays developed for structurally related mycotoxins, such as sterigmatocystin (STG) and aflatoxins, are of significant relevance. nih.govcreative-diagnostics.comcreative-diagnostics.com The structural similarity between these compounds can lead to cross-reactivity, a factor that is critical in the development and application of these assays.

Enzyme-Linked Immunosorbent Assay (ELISA) is one of the most common immunochemical techniques used for mycotoxin analysis. nih.govnih.gov In a competitive ELISA for mycotoxin detection, a known amount of mycotoxin-enzyme conjugate competes with the mycotoxin in the sample for a limited number of antibody binding sites, which are typically coated on a microtiter plate. nih.govcreative-diagnostics.com The amount of bound enzyme conjugate is inversely proportional to the concentration of the mycotoxin in the sample. This is visualized by adding a substrate that produces a colored product, and the intensity of the color is measured. nih.gov

For instance, a competitive ELISA was developed for the detection of sterigmatocystin. nih.gov In one study, polyclonal antiserum was produced against a sterigmatocystin hemiacetal-bovine serum albumin conjugate. nih.gov This antiserum showed the highest specificity for sterigmatocystin hemiacetal and sterigmatocystin, with lower reactivity towards O-methylsterigmatocystin. nih.gov This demonstrates the principle of specificity and potential cross-reactivity in such assays. The assay was sensitive enough to detect sterigmatocystin at concentrations as low as 50 ng/mL. nih.gov

Similarly, ELISAs have been developed for other related mycotoxins like aflatoxin M1 in milk, showcasing the versatility of this technique for various food matrices. mdpi.comyoutube.com These kits often come with all the necessary reagents and standardized procedures, making them suitable for rapid screening purposes. youtube.com

The development of monoclonal antibodies has further improved the specificity and consistency of immunochemical assays. creative-diagnostics.commdpi.com For example, a monoclonal antibody specific to STG was developed with no cross-reactivity to aflatoxins, which is a significant advantage in selectively detecting STG. researchgate.net This antibody was used to develop a competitive ELISA for STG in various grains. researchgate.net

The table below summarizes key characteristics of immunochemical assays for mycotoxins structurally related to 8-O-Methyldihydrosterigmatocystin.

| Assay Type | Target Mycotoxin | Antibody Type | Limit of Detection (LOD) | Matrix | Reference |

| Competitive ELISA | Sterigmatocystin | Polyclonal | 50 ng/mL | Culture Broth | nih.gov |

| Competitive ELISA | Sterigmatocystin | Monoclonal | Not specified | Grain | researchgate.net |

| Competitive ELISA | Aflatoxin M1 | Monoclonal | 3 ng/L | Milk | mdpi.com |

| Luminex Suspension Assay | Aflatoxin B1 | Not specified | 0.06 ng/mL | Black Tea | nih.gov |

| Luminex Suspension Assay | Ochratoxin A | Not specified | 0.49 ng/mL | Black Tea | nih.gov |

It is important to note that while these assays are excellent for screening, positive results are often confirmed using chromatographic methods like HPLC or LC-MS/MS to ensure accuracy and avoid false positives. nih.govmdpi.com

Method Validation and Performance Characteristics in Research Applications

The validation of analytical methods is a critical process to ensure the reliability and accuracy of research findings. mdpi.comimeko.info For mycotoxin analysis, including methods that could be applied to 8-O-Methyldihydrosterigmatocystin, validation establishes the performance characteristics of a given analytical procedure. mdpi.comnih.gov This is particularly important when dealing with trace levels of contaminants in complex matrices such as food and feed. nih.gov The European Commission has set performance criteria for mycotoxin analysis methods, which are often used as a benchmark. nih.gov

Key performance characteristics that are evaluated during method validation include:

Specificity and Selectivity: This ensures that the method can distinguish the target analyte from other components in the sample matrix. mdpi.com In chromatographic methods, this is assessed by the absence of interfering peaks at the retention time of the analyte. mdpi.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com It is typically evaluated by analyzing a series of standards and is often expressed by the coefficient of determination (R²), which should ideally be close to 1. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.comnih.gov For mycotoxins, these limits are often in the micrograms per kilogram (µg/kg) or parts-per-billion (ppb) range. mdpi.com

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. nih.gov The percentage of the added analyte that is measured is the recovery. Acceptable recovery ranges are often defined by regulatory bodies. mdpi.comnih.gov

Precision (Repeatability and Reproducibility): Precision is the degree of agreement among a series of measurements. Repeatability refers to the precision obtained under the same operating conditions over a short interval of time, while reproducibility assesses the precision between different laboratories. mdpi.com It is usually expressed as the relative standard deviation (RSD). mdpi.com

Matrix Effects: In methods like LC-MS/MS, the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov These effects must be evaluated and compensated for, often by using matrix-matched calibration curves or isotopically labeled internal standards. imeko.info

The following table provides examples of validation parameters from studies on mycotoxin analysis, which are relevant for establishing robust methods for compounds like 8-O-Methyldihydrosterigmatocystin.

| Method | Mycotoxins | Matrix | Linearity (R²) | Recovery (%) | LOD | LOQ | Reference |

| UHPLC-MS/MS | Various | Maize Flour | >0.99 | 74.0–106.0 | 0.5–200 µg/kg | 1–400 µg/kg | mdpi.com |

| HPLC-FLD | Aflatoxins | Soil & Food | Not specified | 64–103 | 0.04–0.23 µg/kg | 0.04–0.23 µg/kg | nih.gov |

| LC-MS | Aflatoxins | Soil & Food | Not specified | 64–103 | 0.06–0.23 µg/kg | 0.06–0.23 µg/kg | nih.gov |

| ELISA | Sterigmatocystin | Rice, Wheat, Maize | Not specified | Not specified | <1.5 µg/kg (Screening Target) | Not applicable | researchgate.net |

| LC-MS/MS | Aflatoxins, Ochratoxin A, etc. | Workplace Air | Not specified | Not specified | 0.5 pg/m³ (Aflatoxins) | Not specified | researchgate.net |

The validation process ensures that the analytical method is "fit for purpose," meaning it is suitable for its intended application, whether it be for regulatory compliance, research, or quality control. researchgate.net For emerging mycotoxins like 8-O-Methyldihydrosterigmatocystin, the development and validation of sensitive and reliable analytical methods are crucial for future risk assessment and management.

Biological and Biochemical Significance of 8 O Methyldihydrosterigmatocystin

Role as a Central Metabolic Intermediate in Mycotoxin Biosynthesis Pathways

8-O-Methyldihydrosterigmatocystin (DHOMST) is a key metabolic intermediate in the biosynthetic pathways of mycotoxins, particularly the aflatoxins. ebi.ac.uk It belongs to the sterigmatocystin (B1681140) family of compounds, which are themselves significant as late-stage precursors to the highly carcinogenic aflatoxins produced by various Aspergillus species. nih.govasm.org The biosynthesis of aflatoxins is a complex, multi-enzymatic process involving at least 23 reactions and 15 identified intermediates. asm.org

The general pathway involves the initial formation of a polyketide from acetate (B1210297) and malonyl CoA, which is then converted through a series of intermediates to norsolorinic acid, the first stable precursor. oup.com This molecule undergoes numerous enzymatic transformations, leading to compounds like versicolorin (B1264617) A and then to sterigmatocystin (ST) or dihydrosterigmatocystin (B1259337) (DHST). oup.comreviberoammicol.com DHST is a direct precursor in a branch of the pathway that leads to the formation of aflatoxin B2 (AFB2) and G2 (AFG2). ebi.ac.ukreviberoammicol.com The methylation of dihydrosterigmatocystin yields 8-O-Methyldihydrosterigmatocystin, positioning it as a critical, penultimate intermediate just before the final cyclization steps that form the B-group aflatoxins. ebi.ac.ukreviberoammicol.com Its presence and conversion are integral to the production of specific aflatoxin variants.

Enzymatic Studies on its Conversion and Pathway Intermediates

The conversion of intermediates in the aflatoxin pathway is governed by a cluster of genes, many of which have been identified and characterized. nih.govasm.org The transformation of dihydrosterigmatocystin (DHST) to 8-O-Methyldihydrosterigmatocystin (DHOMST) is catalyzed by an O-methyltransferase enzyme. reviberoammicol.com Specifically, the gene omtA (also referred to as dmtA or omtB) encodes the O-methyltransferase responsible for this methylation step. asm.orgreviberoammicol.com This enzyme transfers a methyl group to the hydroxyl group of DHST, forming DHOMST. reviberoammicol.com

The subsequent and final major conversion step involves the transformation of DHOMST into aflatoxin B2 (AFB2). ebi.ac.uk This reaction is catalyzed by a cytochrome P-450 type oxidoreductase. ebi.ac.uk The gene encoding this enzyme, ordA, is located adjacent to the omtA gene within the aflatoxin biosynthetic gene cluster in Aspergillus parasiticus. ebi.ac.uk Studies involving the complementation of an OMST-accumulating mutant strain (A. parasiticus SRRC 2043) with the ordA gene restored its ability to produce not only aflatoxin B1 and G1 but also B2 and G2, confirming the enzyme's role. ebi.ac.uk

Feeding studies have provided direct evidence for these conversions. When an early-pathway-blocked mutant of A. parasiticus (SRRC 163) was fed with DHOMST, it efficiently converted the intermediate into AFB2. ebi.ac.uk This demonstrates the direct precursor-product relationship and the activity of the downstream enzymatic machinery. ebi.ac.uk

Interactive Table: Key Enzymes in the Conversion of 8-O-Methyldihydrosterigmatocystin

| Enzyme | Gene | Function in Pathway | Precursor | Product |

| O-methyltransferase A | omtA | Catalyzes the methylation of the hydroxyl group. reviberoammicol.com | Dihydrosterigmatocystin (DHST) | 8-O-Methyldihydrosterigmatocystin (DHOMST) |

| Oxidoreductase A | ordA | Catalyzes the oxidative cyclization to form the final bisfuran ring. ebi.ac.uk | 8-O-Methyldihydrosterigmatocystin (DHOMST) | Aflatoxin B2 (AFB2) |

Research on Modulating Fungal Secondary Metabolism via Pathway Intermediates and Enzymes

Understanding the role of specific intermediates like 8-O-Methyldihydrosterigmatocystin and the enzymes that process them opens avenues for modulating fungal secondary metabolism. taylorfrancis.com Fungi possess a vast capacity to produce secondary metabolites, but many of the biosynthetic gene clusters responsible for their production remain "silent" or unexpressed under standard laboratory conditions. researchgate.netresearchgate.net Research in this area aims to control or alter the production of these compounds, either to increase the yield of beneficial substances or to reduce the contamination of food with mycotoxins. researchgate.netnih.gov

One major approach is the genetic manipulation of the biosynthetic pathways. The targeted knockout or overexpression of key enzyme-encoding genes, such as omtA or ordA, can halt or enhance the production of specific aflatoxins. nih.gov Similarly, manipulating regulatory genes like aflR, which controls the expression of the entire gene cluster, can switch the pathway on or off. nih.govnih.gov Heterologous expression, where genes from one fungal species are expressed in a well-understood host like Aspergillus nidulans, provides a powerful tool to study the function of these enzymes and produce novel compounds. researchgate.net

A second strategy involves epigenetic modification. The expression of fungal secondary metabolite gene clusters is often regulated by changes in chromatin structure. researchgate.net Researchers have used chemical modulators, such as histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate, valproic acid) and DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine), to alter chromatin accessibility. researchgate.net This can lead to the activation of silent gene clusters and a significant change in the profile of secondary metabolites produced by the fungus, potentially increasing or decreasing the flux through the pathway involving 8-O-Methyldihydrosterigmatocystin. taylorfrancis.comresearchgate.net These epigenetic tools can unlock the latent biosynthetic potential of fungi, leading to the discovery of new natural products. taylorfrancis.com

Synthetic Approaches and Structural Modification of 8 O Methyldihydrosterigmatocystin and Analogues

Chemical Synthesis Strategies for 8-O-Methyldihydrosterigmatocystin

The total chemical synthesis of complex natural products like 8-O-methyldihydrosterigmatocystin, which features a xanthone (B1684191) core fused to a dihydrofuranofuran moiety, presents significant challenges. While specific literature detailing the complete de novo synthesis of 8-O-methyldihydrosterigmatocystin is limited, strategies employed for structurally similar mycotoxins, such as aflatoxins, provide insight into potential synthetic routes.

Given these complexities, a more common approach is semi-synthesis, starting from a readily available precursor. In the biosynthesis of aflatoxins, the methylation of sterigmatocystin (B1681140) to form O-methylsterigmatocystin is a critical step catalyzed by the enzyme O-methyltransferase. reviberoammicol.com A plausible chemical strategy for 8-O-methyldihydrosterigmatocystin would therefore involve the isolation of its direct precursor, dihydrosterigmatocystin (B1259337), from fungal cultures (e.g., Aspergillus versicolor) followed by a selective methylation of the phenolic hydroxyl group at the C-8 position. This targeted methylation would be a more efficient route than a multi-step total synthesis.

Preparation of Derivatives and Structural Analogues for Research

To investigate the biological and chemical properties of mycotoxins, researchers often prepare a series of derivatives and structural analogues. These modified compounds help in understanding the role of specific functional groups and structural features.

The precursor dihydrosterigmatocystin, isolated from fungal metabolites, serves as a valuable starting material for creating new analogues. For instance, researchers have synthesized 5-O-methoxydihydrosterigmatocystin and 5-hydroxydihydrosterigmatocystin from dihydrosterigmatocystin. nih.gov

A systematic study involved the synthesis of seven different alkyl and aryl homologues of O-methylsterigmatocystin (OMST) to examine their biotransformation into aflatoxin B1 (AFB1) by a mutant strain of Aspergillus parasiticus. nih.gov This involved reacting sterigmatocystin with various alkylating or acylating agents to modify the phenolic hydroxyl group. The preparation of these derivatives allows for a direct comparison of how different substituents at this position influence the molecule's ability to act as a substrate for downstream enzymes in the aflatoxin pathway. nih.gov

Below is a table of representative derivatives and analogues that have been prepared for research purposes.

| Starting Material | Derivative/Analogue | Type of Modification | Reference |

| Dihydrosterigmatocystin | 5-O-Methoxydihydrosterigmatocystin | Methylation | nih.gov |

| Dihydrosterigmatocystin | 5-Hydroxydihydrosterigmatocystin | Hydroxylation | nih.gov |

| Sterigmatocystin | O-Ethylsterigmatocystin (OEST) | Ethylation | nih.gov |

| Sterigmatocystin | O-Propylsterigmatocystin (OPRST) | Propylation | nih.gov |

| Sterigmatocystin | O-Benzoylsterigmatocystin (OBzST) | Benzoylation | nih.gov |

Structure-Activity Relationship (SAR) Studies of Related Biosynthetic Intermediates and End Products

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological activity. For mycotoxins, SAR studies help identify the key structural features responsible for their effects.

The biotransformation of sterigmatocystin (ST) derivatives provides a clear example of SAR. A study using a mutant Aspergillus parasiticus strain that converts ST to aflatoxin B1 (AFB1) found that the nature of the substituent on the phenolic oxygen significantly affects the conversion rate. nih.gov The results showed that O-propylsterigmatocystin (OPRST) was converted to AFB1 more rapidly than O-ethylsterigmatocystin (OEST), O-methylsterigmatocystin (OMST), or ST itself. nih.gov Conversely, the bulky aryl derivative, O-benzoylsterigmatocystin (OBzST), was converted at the slowest rate. nih.gov This suggests that the enzyme(s) involved in this conversion exhibit relative specificity, and while methylation is not an absolute requirement, the size and nature of the alkyl group can influence the reaction efficiency. nih.gov It was also noted that the faster conversion of the propyl derivative might be partly due to its increased lipophilicity, allowing for faster diffusion across the cell membrane. nih.gov

| Compound | Relative Rate of Conversion to Aflatoxin B1 | Reference |

| O-Propylsterigmatocystin (OPRST) | Fastest | nih.gov |

| O-Ethylsterigmatocystin (OEST) | Slower than OPRST | nih.gov |

| O-Methylsterigmatocystin (OMST) | Slower than OPRST | nih.gov |

| Sterigmatocystin (ST) | Slower than OPRST | nih.gov |

| O-Benzoylsterigmatocystin (OBzST) | Slowest | nih.gov |

Furthermore, the toxicity and mutagenicity of compounds within the aflatoxin biosynthetic pathway demonstrate a clear SAR. Studies have shown that later-stage intermediates are generally more active than earlier ones. For example, versicolorin (B1264617) A and sterigmatocystin are significant mutagens, whereas earlier precursors like norsolorinic acid and averufin (B1665840) possess questionable mutagenic activity. researchgate.net This indicates that the complex, rigid furanofuran ring system, which is formed late in the pathway, is a critical feature for the mutagenic activity of these compounds. researchgate.netmdpi.com Despite the structural similarity in the terminal furan (B31954) "warhead" portion of sterigmatocystin and aflatoxin B1, research has shown that distal parts of the molecules are responsible for creating distinct and different mutational fingerprints in mammalian cells, emphasizing that the entire molecular structure contributes to the specific biological outcome. mdpi.com

Emerging Research Frontiers and Methodological Innovations

The Power of "Omics" in Fungal Biosynthesis Research

The study of fungal secondary metabolites like 8-O-methyldihydrosterigmatocystin has been revolutionized by the integration of "omics" approaches, including genomics, proteomics, and metabolomics. These high-throughput technologies provide a comprehensive view of the biological processes occurring within the fungus. mdpi.com

Genomics allows for the identification of biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. nih.gov In the case of the sterigmatocystin (B1681140) (ST) biosynthetic pathway, which produces the precursor to 8-O-methyldihydrosterigmatocystin, genomics has been instrumental. For instance, a gene, pksST, was identified in Aspergillus nidulans that encodes a crucial polyketide synthase enzyme necessary for an early step in ST biosynthesis. nih.gov Inactivation of this gene halted the production of ST and its intermediates. nih.gov

Proteomics , the large-scale study of proteins, helps to identify and quantify the enzymes directly involved in the biosynthetic pathway. mdpi.com This includes the characterization of enzymes like cytochrome P-450 monooxygenases, which are critical for the conversion of intermediates in the aflatoxin and sterigmatocystin pathways. ebi.ac.uk

Metabolomics focuses on the complete set of small-molecule metabolites within an organism. mdpi.com This approach is vital for identifying and quantifying known and novel intermediates in a biosynthetic pathway, including 8-O-methyldihydrosterigmatocystin itself. ebi.ac.uknih.gov By analyzing the metabolic profile of fungal cultures under different conditions, researchers can gain insights into the regulation of the pathway. nih.gov

The integration of these multi-omics datasets provides a more complete picture of the fungal system. mdpi.comnih.gov For example, combining transcriptomics (the study of RNA transcripts) with metabolomics can reveal how changes in gene expression directly impact the production of specific metabolites. mdpi.com This integrated approach is crucial for understanding the complex regulatory networks that control the biosynthesis of 8-O-methyldihydrosterigmatocystin and other mycotoxins.

Advanced Biotechnological Applications for Pathway Elucidation

Modern biotechnology offers powerful tools to unravel the intricate steps of fungal biosynthetic pathways. mdpi.com These techniques allow for precise genetic manipulation, enabling researchers to understand the function of individual genes and enzymes.

One key application is the heterologous expression of fungal genes in a host organism. This involves transferring a gene of interest from the producing fungus, such as Aspergillus, into a well-characterized host like Saccharomyces cerevisiae (yeast). mdpi.com This allows for the study of a single enzyme's function in a simplified system, away from the complexity of the native organism.

Gene knockout and silencing techniques are also invaluable. By deleting or inactivating a specific gene in the biosynthetic pathway, scientists can observe the resulting changes in metabolite production. nih.gov For example, silencing the STC27 gene in Aspergillus versicolor was shown to suppress the production of sterigmatocystin. nih.govresearchgate.net This not only confirms the gene's function but can also lead to the accumulation of specific intermediates, aiding in their identification and characterization.

These biotechnological applications have been instrumental in mapping the sterigmatocystin and aflatoxin biosynthetic pathways, providing a detailed understanding of the enzymatic reactions that lead to the formation of 8-O-methyldihydrosterigmatocystin. nih.govresearchgate.net

Molecular Tools for Manipulating Biosynthesis Pathways

The development of precise and efficient genome editing tools has revolutionized the study and manipulation of fungal secondary metabolite biosynthesis. frontiersin.org

The CRISPR-Cas9 system has emerged as a particularly powerful tool for fungal genome engineering. nih.govmdpi.comdntb.gov.ua This system allows for targeted gene deletion, insertion, and modification with high efficiency. nih.govmdpi.com In the context of 8-O-methyldihydrosterigmatocystin, CRISPR-Cas9 can be used to:

Knock out specific genes in the sterigmatocystin biosynthetic cluster to confirm their function. frontiersin.org

Introduce specific mutations to study the structure-function relationship of key enzymes. nih.gov

Activate or overexpress regulatory genes to increase the production of specific metabolites for further study. frontiersin.org

The ability to edit multiple genes simultaneously using CRISPR-Cas9 is particularly advantageous for studying complex pathways involving numerous genes. frontiersin.org This technology has significantly accelerated the pace of research into fungal secondary metabolism. mdpi.com

Ecological and Environmental Perspectives on Fungal Metabolite Production

The production of 8-O-methyldihydrosterigmatocystin and other fungal secondary metabolites is not static but is heavily influenced by a variety of ecological and environmental factors. nih.govmdpi.com Understanding these factors is crucial for predicting and controlling mycotoxin contamination in agriculture and food systems. mdpi.com

Key Environmental Factors Influencing Sterigmatocystin Production:

| Factor | Effect on Sterigmatocystin/Aflatoxin Production | References |

| pH | Alkaline pH has been shown to increase sterigmatocystin production in Aspergillus nidulans. nih.gov In contrast, acidic pH appears to stimulate aflatoxin synthesis in Aspergillus parasiticus. nih.govapsnet.org | nih.govapsnet.org |

| Temperature | Optimal temperatures for fungal growth and toxin production vary between species. For example, A. parasiticus produces aflatoxin optimally at 27°C, while A. nidulans produces maximal sterigmatocystin at 37°C. nih.gov High daily temperatures have been positively correlated with aflatoxin production. mdpi.com | nih.govmdpi.com |

| Water Activity (Humidity) | High humidity (over 85%) is generally favorable for fungal development. mdpi.com Drought stress can also be a significant factor in promoting toxin production. mdpi.com | mdpi.com |

| Nutrient Availability | The type of carbon and nitrogen sources can influence mycotoxin production. For instance, nitrate (B79036) as a nitrogen source promotes sterigmatocystin synthesis in A. nidulans, while ammonium (B1175870) favors aflatoxin production in A. parasiticus. nih.gov | nih.gov |

The ecological role of these mycotoxins is a complex and active area of research. They are considered secondary metabolites, meaning they are not essential for the primary growth of the fungus. It is hypothesized that they may play a role in defense against other microorganisms or in interactions with host plants. mdpi.com The production of these compounds is often tightly regulated by the fungus in response to its environment, highlighting the intricate interplay between fungal metabolism and its ecological niche. nih.govapsnet.org

Q & A

Q. What are the key enzymatic pathways involved in the biosynthesis of 8-O-methyldihydrosterigmatocystin, and how can they be experimentally validated?

- Methodological Answer : The enzyme aflatoxin B synthase (EC 1.14.14.116) catalyzes the conversion of 8-O-methyldihydrosterigmatocystin to aflatoxin B2, requiring NADPH-hemoprotein reductase and molecular oxygen . To validate this pathway:

- Use HPLC-MS to track metabolite intermediates in Aspergillus cultures under controlled O₂ conditions.

- Perform enzyme inhibition assays (e.g., with cytochrome P450 inhibitors) to confirm oxygen dependency.

- Reference the KEGG pathway map01110 ("Biosynthesis of secondary metabolites") for comparative genomic analysis of biosynthetic gene clusters .

Q. What analytical methods are recommended for identifying and quantifying 8-O-methyldihydrosterigmatocystin in fungal extracts?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal due to the compound’s exact mass (340.0784 Da) and structural complexity. Use a C18 column with a methanol/water gradient and monitor for fragmentation patterns specific to the dihydrofuroxanthone backbone .

- Validate purity via NMR (¹H and ¹³C) to confirm methyl and hydroxyl group positions, referencing spectral data from NIST Chemistry WebBook entries for sterigmatocystin derivatives .

Q. How does 8-O-methyldihydrosterigmatocystin exert toxicity, and what model systems are suitable for preliminary toxicity assays?

- Methodological Answer :

- As a mycotoxin, it inhibits eukaryotic DNA replication and protein synthesis. Use in vitro hepatocyte models (e.g., HepG2 cells) to assess cytotoxicity via MTT assays, correlating results with aflatoxin B2 activity .

- For mechanistic studies, employ RNA sequencing to identify dysregulated pathways (e.g., p53 signaling) and validate via qPCR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for aflatoxin B synthase across fungal strains?

- Methodological Answer :

- Conduct kinetic assays under standardized conditions (pH 7.4, 25°C, 0.1 mM NADPH) to compare Vmax and Km values between strains.

- Use CRISPR-Cas9 to knock out competing enzymes (e.g., cytochrome P450 monooxygenases) and isolate contributions of EC 1.14.14.116 .

- Perform molecular docking simulations to assess substrate-enzyme binding affinity variations due to structural polymorphisms .

Q. What experimental designs are recommended to study the environmental regulation of 8-O-methyldihydrosterigmatocystin production?

- Methodological Answer :

- Use multi-omics integration :

- Transcriptomics : Profile gene expression in Aspergillus under varying temperatures, pH, and nutrient stress.

- Metabolomics : Correlate metabolite levels with LC-MS data to identify regulatory nodes .

- Apply DOE (Design of Experiments) principles to optimize factors like humidity and light exposure, using response surface methodology for statistical validation .

Q. How can researchers differentiate 8-O-methyldihydrosterigmatocystin from structurally similar analogs (e.g., 7-O-methylsterigmatocystin) in complex matrices?

- Methodological Answer :

- Develop a MRM (Multiple Reaction Monitoring) LC-MS/MS method targeting unique fragment ions (e.g., m/z 340 → 297 for 8-O-methyl vs. m/z 326 → 283 for 7-O-methyl derivatives) .

- Use isotopic labeling (e.g., ¹³C-methyl groups) to trace methylation patterns and confirm positional specificity .

Methodological Considerations for Data Integrity

- Structural Validation : For novel derivatives, provide HRMS, 2D-NMR (COSY, NOESY) , and X-ray crystallography data to unambiguously assign stereochemistry .

- Reproducibility : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies, and document protocols in supplemental materials with raw data repositories .

- Contamination Control : Include negative controls (e.g., enzyme-free reactions) in biosynthesis assays to rule out non-enzymatic oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.